molecular formula C15H17NO5S B239345 N-(3-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide

N-(3-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide

Cat. No. B239345
M. Wt: 323.4 g/mol
InChI Key: PHDOYAKTFSFCSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide, also known as HPMBS, is a sulfonamide derivative that has shown promising results in scientific research applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is not fully understood, but it is believed to work through multiple pathways. In cancer cells, N-(3-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. N-(3-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In neuroprotection studies, N-(3-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. N-(3-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has also been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB.
Biochemical and physiological effects:
N-(3-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(3-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has been shown to inhibit cell growth and induce apoptosis. In neuroprotection studies, N-(3-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In anti-inflammatory studies, N-(3-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. Another advantage is its ability to protect neurons from oxidative stress and reduce inflammation in the brain. However, one limitation of using N-(3-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of N-(3-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide. One direction is to explore its potential as a therapeutic agent for cancer treatment. Another direction is to investigate its neuroprotective properties and its potential as a treatment for neurodegenerative diseases. Further studies are also needed to understand the mechanism of action of N-(3-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide and its potential side effects.
Conclusion:
In conclusion, N-(3-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a sulfonamide derivative that has shown promising results in scientific research applications. It has been synthesized using various methods, and its mechanism of action has been studied extensively. N-(3-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects, including inhibiting the growth of cancer cells, protecting neurons from oxidative stress, and reducing inflammation in the brain. While there are some limitations to using N-(3-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide in lab experiments, there are several future directions for its study, including its potential as a therapeutic agent for cancer treatment and neuroprotection.

Synthesis Methods

There are several methods for synthesizing N-(3-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide, but the most common method involves the reaction of 3-hydroxybenzene-1-sulfonic acid, 2,5-dimethoxy-4-methylbenzaldehyde, and ammonium acetate in acetic acid. The reaction is carried out at a high temperature, and the product is obtained after purification through column chromatography.

Scientific Research Applications

N-(3-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has been used in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory studies. In cancer research, N-(3-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection studies, N-(3-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In anti-inflammatory studies, N-(3-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB.

properties

Product Name

N-(3-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide

Molecular Formula

C15H17NO5S

Molecular Weight

323.4 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H17NO5S/c1-10-7-14(21-3)15(9-13(10)20-2)22(18,19)16-11-5-4-6-12(17)8-11/h4-9,16-17H,1-3H3

InChI Key

PHDOYAKTFSFCSG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC(=CC=C2)O)OC

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC(=CC=C2)O)OC

Origin of Product

United States

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